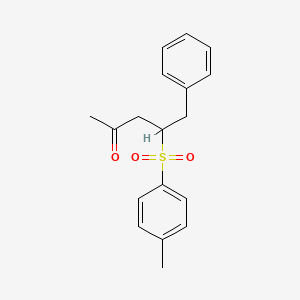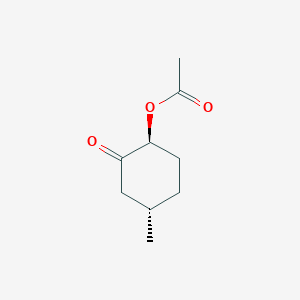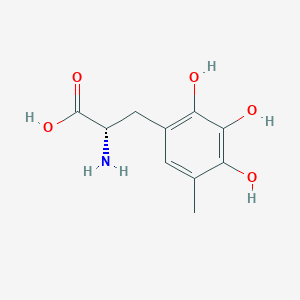
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation of toluene to produce 4-methylbenzene-1-sulfonyl chloride, followed by its reaction with the appropriate ketone under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfonate esters.
Applications De Recherche Scientifique
4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one.
4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
p-Toluenesulfonyl chloride: Widely used in organic synthesis for introducing sulfonyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines a sulfonyl group with a pentanone chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
61476-97-9 |
|---|---|
Formule moléculaire |
C18H20O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C18H20O3S/c1-14-8-10-17(11-9-14)22(20,21)18(12-15(2)19)13-16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3 |
Clé InChI |
VMVOZGCPUMCFFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)




![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
